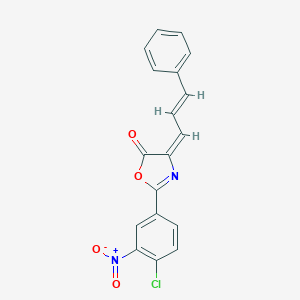
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone, also known as CNDC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has made it an attractive target for researchers in the field of medicinal chemistry.
作用机制
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. For example, 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various bacterial and fungal strains.
实验室实验的优点和局限性
One of the main advantages of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is its potent activity against a wide range of targets, including cancer cells and various enzymes. Additionally, its unique chemical structure makes it an attractive target for medicinal chemistry research. However, one of the limitations of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone. One area of interest is the development of new synthetic routes for 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone that could improve its solubility and make it easier to work with in the lab. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone and to identify additional targets for this compound. Finally, there is potential for the development of new therapeutic agents based on the structure of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone, which could have applications in the treatment of a wide range of diseases.
合成方法
The synthesis of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone involves a multi-step reaction that begins with the condensation of cinnamaldehyde and 4-chloro-3-nitroaniline to form the corresponding Schiff base. This Schiff base is then cyclized with ethyl acetoacetate to form the oxazolone ring. The resulting compound is then subjected to a series of purification steps to obtain pure 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone.
科学研究应用
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone |
|---|---|
分子式 |
C18H11ClN2O4 |
分子量 |
354.7 g/mol |
IUPAC 名称 |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11ClN2O4/c19-14-10-9-13(11-16(14)21(23)24)17-20-15(18(22)25-17)8-4-7-12-5-2-1-3-6-12/h1-11H/b7-4+,15-8+ |
InChI 键 |
WOQNNRXFOUHEDC-DUEVJXGLSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)

![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)



![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)